5-(1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-cyclohexylpentanamide
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Overview
Description
5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOHEXYLPENTANAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone core, along with the chlorophenyl and cyclohexyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOHEXYLPENTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-chlorobenzylamine with isatoic anhydride to form the intermediate 3-chlorobenzylisatoic anhydride. This intermediate is then cyclized under acidic conditions to yield the quinazolinone core. The final step involves the coupling of the quinazolinone intermediate with N-cyclohexylpentanamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOHEXYLPENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOHEXYLPENTANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Chlorophenyl Derivatives: Compounds with chlorophenyl groups but different core structures.
Cyclohexyl Derivatives: Compounds with cyclohexyl groups but different core structures.
Uniqueness
The uniqueness of 5-{1-[(3-CHLOROPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-N-CYCLOHEXYLPENTANAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities
Properties
Molecular Formula |
C26H30ClN3O3 |
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Molecular Weight |
468.0 g/mol |
IUPAC Name |
5-[1-[(3-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-cyclohexylpentanamide |
InChI |
InChI=1S/C26H30ClN3O3/c27-20-10-8-9-19(17-20)18-30-23-14-5-4-13-22(23)25(32)29(26(30)33)16-7-6-15-24(31)28-21-11-2-1-3-12-21/h4-5,8-10,13-14,17,21H,1-3,6-7,11-12,15-16,18H2,(H,28,31) |
InChI Key |
NGWDHKGBSALBFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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